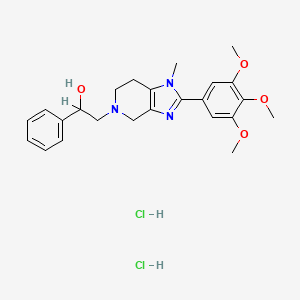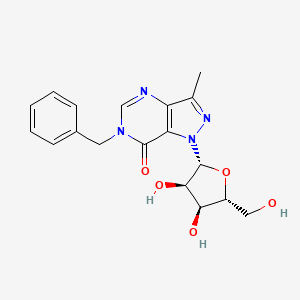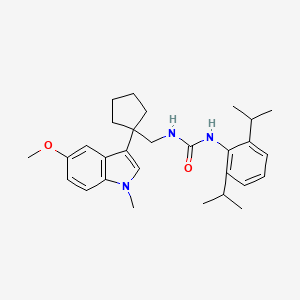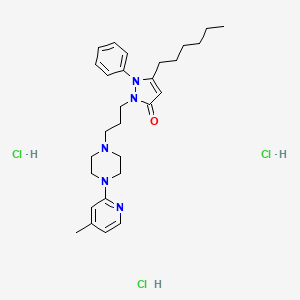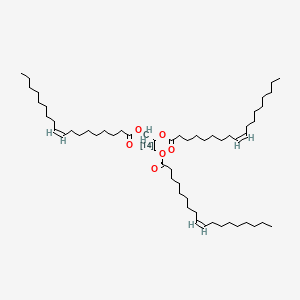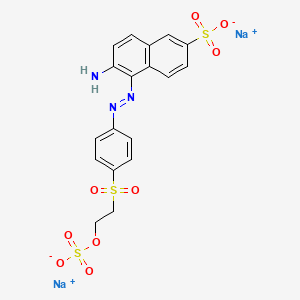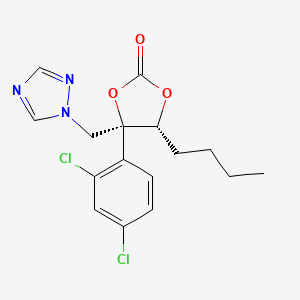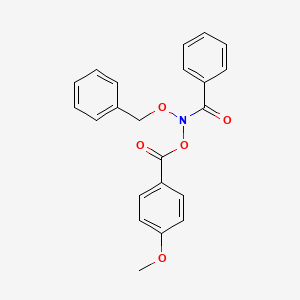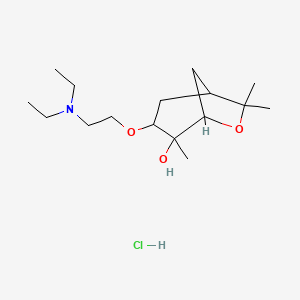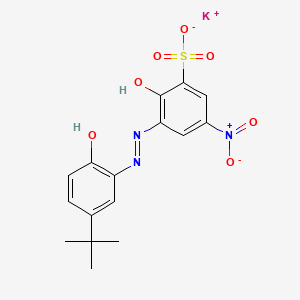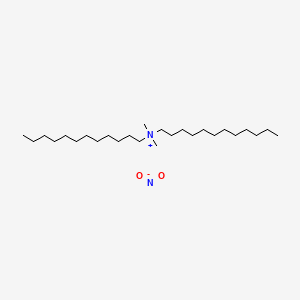
Didodecyldimethylammonium nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyldimethylammonium nitrite is a quaternary ammonium compound known for its surfactant properties. It is composed of a positively charged nitrogen atom bonded to two dodecyl (C12) groups and two methyl groups, with a nitrite anion as the counterion. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didodecyldimethylammonium nitrite typically involves the quaternization of dimethylamine with dodecyl bromide, followed by anion exchange with sodium nitrite. The reaction conditions generally include:
-
Quaternization Reaction
Reactants: Dimethylamine and dodecyl bromide
Solvent: Anhydrous ethanol or acetonitrile
Temperature: 60-80°C
Duration: 12-24 hours
-
Anion Exchange
Reactants: Didodecyldimethylammonium bromide and sodium nitrite
Solvent: Water or methanol
Temperature: Room temperature
Duration: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high purity of the final product. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyldimethylammonium nitrite undergoes various chemical reactions, including:
Oxidation: The nitrite ion can be oxidized to nitrate under acidic conditions.
Reduction: The nitrite ion can be reduced to nitrogen gas or ammonia under reducing conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic medium, elevated temperature
-
Reduction
Reagents: Sodium borohydride, hydrogen gas with a metal catalyst
Conditions: Basic medium, room temperature
-
Substitution
Reagents: Nucleophiles such as hydroxide ions or thiols
Conditions: Aqueous medium, room temperature
Major Products
Oxidation: Nitrate ions
Reduction: Nitrogen gas, ammonia
Substitution: Corresponding substituted ammonium compounds
Wissenschaftliche Forschungsanwendungen
Didodecyldimethylammonium nitrite has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in electrochemical sensors.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of didodecyldimethylammonium nitrite involves its interaction with lipid bilayers and proteins. The positively charged ammonium group disrupts intermolecular interactions within lipid bilayers, leading to membrane destabilization and cell lysis. Additionally, the nitrite ion can participate in redox reactions, affecting cellular metabolic pathways.
Eigenschaften
CAS-Nummer |
71308-04-8 |
|---|---|
Molekularformel |
C26H56N2O2 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
didodecyl(dimethyl)azanium;nitrite |
InChI |
InChI=1S/C26H56N.HNO2/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;2-1-3/h5-26H2,1-4H3;(H,2,3)/q+1;/p-1 |
InChI-Schlüssel |
BGEWTAMQKQEHCF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.N(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


